An In-depth Technical Guide to 1-(4,5-dihydro-1,3-oxazol-2-yl)propan-2-one: Structure, Synthesis, and Applications
An In-depth Technical Guide to 1-(4,5-dihydro-1,3-oxazol-2-yl)propan-2-one: Structure, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of the chemical compound 1-(4,5-dihydro-1,3-oxazol-2-yl)propan-2-one, a heterocyclic molecule belonging to the 2-substituted-2-oxazoline class. While this specific molecule is not extensively documented in publicly available literature, this guide synthesizes foundational knowledge of oxazoline chemistry to present its structural characteristics, a detailed, plausible synthesis protocol, predicted analytical data, and a discussion of its potential applications in research and development, particularly within the pharmaceutical and materials science sectors. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this versatile chemical scaffold.
Introduction to the 2-Oxazoline Scaffold
The 2-oxazoline ring is a five-membered heterocyclic motif containing both nitrogen and oxygen, which imparts a unique combination of chemical properties. Compounds bearing this scaffold are of significant interest due to their prevalence in biologically active natural products and their utility as versatile intermediates in organic synthesis.[1] The 2-oxazoline moiety can act as a protecting group for carboxylic acids, a chiral auxiliary in asymmetric synthesis, and a monomer for the production of functional polymers.[2] The diverse biological activities associated with oxazoline-containing molecules include anti-inflammatory, antimicrobial, and anticancer properties, making them a focal point in medicinal chemistry and drug discovery.[3]
1-(4,5-dihydro-1,3-oxazol-2-yl)propan-2-one, also known as 2-acetonyl-2-oxazoline, incorporates both the reactive 2-oxazoline ring and a ketone functional group, suggesting a rich and varied chemical reactivity that can be exploited for the synthesis of more complex molecular architectures.
Chemical Structure and Properties
The chemical structure of 1-(4,5-dihydro-1,3-oxazol-2-yl)propan-2-one is characterized by a 4,5-dihydro-1,3-oxazole ring connected at the 2-position to a propan-2-one group via a methylene bridge.
Key Structural Features:
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2-Oxazoline Ring: A five-membered heterocycle containing a nitrogen atom and an oxygen atom in a 1,3-relationship. The endocyclic imine (C=N) bond is a key reactive site.
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Propan-2-one Moiety: A ketone functional group attached to the oxazoline ring. The carbonyl group and the adjacent α-protons on the methyl and methylene groups offer sites for various chemical transformations.
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Methylene Bridge: The CH₂ group connecting the heterocyclic ring and the carbonyl group possesses activated protons due to the electron-withdrawing nature of both adjacent functionalities.
Physicochemical Properties:
| Property | Value |
| IUPAC Name | 1-(4,5-dihydro-1,3-oxazol-2-yl)propan-2-one |
| Synonyms | 2-Acetonyl-2-oxazoline, 1-(4,5-Dihydrooxazol-2-yl)acetone |
| CAS Number | 13670-39-8 |
| Molecular Formula | C₆H₉NO₂[4] |
| Molecular Weight | 127.14 g/mol [4] |
| Appearance | Predicted to be a liquid |
| SMILES | CC(=O)CC1=NCCO1[4] |
| InChI | InChI=1S/C6H9NO2/c1-5(8)4-6-7-2-3-9-6/h2-4H2,1H3[4] |
Synthesis of 1-(4,5-dihydro-1,3-oxazol-2-yl)propan-2-one
The synthesis of 2-substituted-2-oxazolines can be achieved through several established methods, with the reaction of a nitrile with an amino alcohol being a common and effective approach.[5] The following protocol describes a plausible and detailed method for the synthesis of 1-(4,5-dihydro-1,3-oxazol-2-yl)propan-2-one from 3-oxobutanenitrile (acetoacetonitrile) and ethanolamine, catalyzed by a Lewis acid such as zinc acetate.
Reaction Mechanism
The synthesis proceeds via a metal-catalyzed addition of the amino alcohol to the nitrile, followed by an intramolecular cyclization with the elimination of ammonia.
Experimental Protocol
Materials:
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3-Oxobutanenitrile (Acetoacetonitrile)
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Ethanolamine
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Zinc Acetate (anhydrous)
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Toluene (anhydrous)
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Sodium Sulfate (anhydrous)
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Standard laboratory glassware for inert atmosphere synthesis
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Distillation apparatus
Procedure:
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Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is charged with zinc acetate (0.05 eq) and anhydrous toluene.
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Addition of Reactants: 3-Oxobutanenitrile (1.0 eq) is added to the flask, and the mixture is heated to reflux (approximately 110 °C).
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Addition of Ethanolamine: Ethanolamine (1.1 eq) is added dropwise from the dropping funnel to the refluxing mixture over a period of 30 minutes.
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Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) for the disappearance of the starting materials. The reaction is typically complete within 8-12 hours.
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Work-up: The reaction mixture is cooled to room temperature and filtered to remove the catalyst. The filtrate is washed sequentially with water and brine.
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Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
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Purification: The crude product is purified by vacuum distillation to yield 1-(4,5-dihydro-1,3-oxazol-2-yl)propan-2-one as a liquid.
Analytical Characterization (Predicted)
Due to the absence of published experimental data, the following spectroscopic information is predicted based on the chemical structure and established principles of NMR and IR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (Predicted, 400 MHz, CDCl3):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.25 | t, J = 8.0 Hz | 2H | O-CH₂ (oxazoline ring) |
| ~3.85 | t, J = 8.0 Hz | 2H | N-CH₂ (oxazoline ring) |
| ~3.40 | s | 2H | -CH₂- (methylene bridge) |
| ~2.20 | s | 3H | -CH₃ (acetyl group) |
13C NMR (Predicted, 100 MHz, CDCl3):
| Chemical Shift (δ, ppm) | Assignment |
| ~205.0 | C=O (ketone) |
| ~168.0 | C=N (oxazoline C2) |
| ~67.0 | O-CH₂ (oxazoline C5) |
| ~54.0 | N-CH₂ (oxazoline C4) |
| ~45.0 | -CH₂- (methylene bridge) |
| ~30.0 | -CH₃ (acetyl group) |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the key functional groups.
| Wavenumber (cm-1) | Intensity | Assignment |
| ~2950-2850 | Medium | C-H stretching (aliphatic) |
| ~1715 | Strong | C=O stretching (ketone) |
| ~1670 | Strong | C=N stretching (imine in oxazoline) |
| ~1250-1050 | Strong | C-O stretching (ether in oxazoline) |
Mass Spectrometry (MS)
The electron ionization mass spectrum is predicted to show a molecular ion peak (M+) at m/z = 127. The fragmentation pattern would likely involve the loss of the acetyl group, cleavage of the oxazoline ring, and other characteristic fragmentations of ketones and heterocyclic compounds.
Reactivity and Potential Applications
The bifunctional nature of 1-(4,5-dihydro-1,3-oxazol-2-yl)propan-2-one makes it a valuable building block in organic synthesis.
Reactivity
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Ketone Chemistry: The carbonyl group can undergo a wide range of reactions, including nucleophilic addition, condensation reactions (e.g., aldol, Knoevenagel), and reduction to the corresponding alcohol.
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α-Proton Chemistry: The protons on the methylene bridge and the methyl group are acidic and can be deprotonated to form enolates, which can then participate in alkylation, acylation, and other carbon-carbon bond-forming reactions.
-
Oxazoline Chemistry: The oxazoline ring can be hydrolyzed under acidic conditions to reveal a carboxylic acid and an amino alcohol. It can also undergo ring-opening polymerization.
Potential Applications
-
Pharmaceutical Synthesis: This molecule can serve as a versatile intermediate for the synthesis of more complex drug candidates. The oxazoline ring can be a stable scaffold while the ketone functionality is elaborated, and then the oxazoline can be unmasked to reveal other functional groups.
-
Ligand Synthesis: The nitrogen atom in the oxazoline ring and the oxygen atom of the ketone can potentially act as a bidentate ligand for metal catalysis.
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Polymer Chemistry: As a functionalized oxazoline, it could be used as a comonomer in the synthesis of specialty polymers with pendant ketone groups, which can be further modified.[6]
Conclusion
1-(4,5-dihydro-1,3-oxazol-2-yl)propan-2-one is a molecule with significant synthetic potential stemming from its bifunctional nature. While specific experimental data for this compound is sparse, this guide provides a solid foundation for its synthesis, characterization, and potential applications based on the well-established chemistry of the 2-oxazoline class of compounds. Its utility as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry, warrants further investigation and development. The protocols and predicted data herein serve as a valuable resource for scientists and researchers interested in exploring the chemistry of this promising heterocyclic compound.
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